N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide
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Overview
Description
N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group, a hydroxycyclopentyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide typically involves multiple steps:
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Formation of the Dichlorophenyl Intermediate: : The initial step involves the preparation of the 2,4-dichlorophenylmethyl intermediate. This can be achieved through the chlorination of toluene derivatives under controlled conditions using reagents such as chlorine gas or sulfuryl chloride.
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Cyclopentyl Intermediate Synthesis: : The next step involves the synthesis of the 3-hydroxycyclopentylmethyl intermediate. This can be prepared via the hydroxylation of cyclopentene using oxidizing agents like osmium tetroxide or potassium permanganate.
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Amide Bond Formation: : The final step involves the coupling of the two intermediates through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction rates and yields.
Catalysis: Employing catalysts to lower activation energies and improve selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and analgesic drugs.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide exerts its effects involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]acetamide
- N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]butanamide
Uniqueness
N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO2/c1-2-16(21)19(9-11-3-6-14(20)7-11)10-12-4-5-13(17)8-15(12)18/h2,4-5,8,11,14,20H,1,3,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJNQDVBEAZNRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCC(C1)O)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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